molecular formula C14H22N2O3S B151337 2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid CAS No. 133804-52-1

2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid

Cat. No. B151337
M. Wt: 298.4 g/mol
InChI Key: NGNBMODIBJBTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid, commonly known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. DPBS is a sulfonic acid derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its anxiolytic and sedative effects. However, unlike diazepam, DPBS is not used for medical purposes but rather as a research tool due to its unique properties.

Mechanism Of Action

DPBS exerts its effect on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the effect of GABA on the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of neuronal activity, leading to the anxiolytic and sedative effects observed with benzodiazepine drugs.

Biochemical And Physiological Effects

DPBS has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. These effects are mediated through the GABA-A receptor and are similar to those observed with benzodiazepine drugs. However, unlike benzodiazepines, DPBS does not have any affinity for the benzodiazepine binding site on the GABA-A receptor, making it a unique tool for studying the receptor.

Advantages And Limitations For Lab Experiments

DPBS has several advantages as a research tool, including its high potency, selectivity, and lack of affinity for the benzodiazepine binding site. These properties make DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, DPBS also has some limitations, including its limited solubility in aqueous solutions and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research involving DPBS, including the development of new analogs with improved properties and the use of DPBS in the study of neurological disorders such as epilepsy and anxiety disorders. Additionally, DPBS could be used in combination with other drugs to enhance their therapeutic effects or to overcome drug resistance. Overall, DPBS has significant potential as a research tool and could lead to the development of new treatments for a wide range of neurological disorders.

Scientific Research Applications

DPBS is widely used in scientific research as a tool to study the GABA-A receptor, which is a key player in the central nervous system. DPBS is a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. This property makes DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.

properties

CAS RN

133804-52-1

Product Name

2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid

InChI

InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19)

InChI Key

NGNBMODIBJBTLS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O

Canonical SMILES

CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O

synonyms

2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the same method as in Example 2, from 0.61 g of 2-fluoro-5-n-propylbenzenesulfonic acid and 2.80 g of homopiperazine, 0.31 g (yield: 37.2%) of the above title product having the following physical property was obtained.
Name
2-fluoro-5-n-propylbenzenesulfonic acid
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Yield
37.2%

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